Amarillo Ácido 99 (C.I. 13900)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

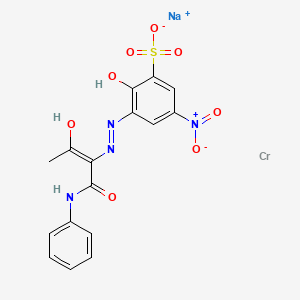

Acid Yellow 99, also known as C.I. Acid Yellow 99, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .

Aplicaciones Científicas De Investigación

Acid Yellow 99 has a wide range of scientific research applications:

Biology: The dye is employed as a biological stain to highlight specific structures in biological tissues.

Medicine: Research has explored its potential use in medical diagnostics and therapeutic applications.

Mecanismo De Acción

Target of Action

The primary target of Acid Yellow 99 is organic matter, particularly agricultural waste such as mango leaf powder (MLP) and coconut shell pith . These materials serve as adsorbents for the dye, playing a crucial role in its removal from wastewater .

Mode of Action

Acid Yellow 99 interacts with its targets through electrostatic and complexing reactions . The dye forms a monolayer on the surface of the adsorbent, adhering to it through these reactions .

Biochemical Pathways

It’s known that the dye’s interaction with its targets involves the major contribution of hydroxyl groups, which facilitate effective dye decolorization through complexation and electrostatic interactions .

Pharmacokinetics

Optimum dye adsorption occurs at pH 2.5, and the process is swift, completed within approximately 160 minutes .

Result of Action

The primary result of Acid Yellow 99’s action is the decolorization of wastewater. The dye is effectively adsorbed by the biomass, resulting in the removal of the dye from the water . This process is crucial in combating water pollution caused by the discharge of dyed effluents into water bodies .

Action Environment

The efficacy of Acid Yellow 99’s action is influenced by several environmental factors. The pH of the environment significantly impacts dye adsorption, with optimum adsorption occurring at pH 2.5 . Interestingly, the temperature has no significant effect on the process . Additionally, the presence of NaCl in the environment exerts minimal hindrance to dye adsorption .

Análisis Bioquímico

Biochemical Properties

Acid Yellow 99 plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to be adsorbed by mango leaf powder, an eco-friendly and cost-effective adsorbent . The process involves complexation and electrostatic interactions, primarily involving hydroxyl groups .

Cellular Effects

The effects of Acid Yellow 99 on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Acid Yellow 99 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Acid Yellow 99 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Acid Yellow 99 can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions

Comparación Con Compuestos Similares

Acid Yellow 99 can be compared with other similar azo dyes, such as Acid Yellow 17, Acid Yellow 23, and Acid Yellow 36. While these dyes share similar structural features and applications, Acid Yellow 99 is unique due to its specific chromophore structure and the presence of a chromium complex, which enhances its stability and colorfastness .

Actividad Biológica

Acid Yellow 99 (AY99) is a synthetic azo dye predominantly used in the textile industry, but its biological activity has garnered attention due to its potential toxicity and effects on human health and the environment. This article explores the biological activity of AY99, focusing on its mutagenicity, cytotoxicity, and interactions with biological systems.

Chemical Structure and Properties

Acid Yellow 99 is classified as an azo dye, characterized by the presence of an azo group (-N=N-). Its chemical formula is C16H10N4O7S, and it is typically soluble in water, which facilitates its use in various applications but also raises concerns regarding environmental persistence and bioavailability.

1. Mutagenicity and Genotoxicity

Research has indicated that AY99 exhibits mutagenic properties. A study conducted to evaluate the genotoxic effects of AY99 revealed that it can induce gene mutations in both bacterial and mammalian cells. The findings suggest that exposure to AY99 may lead to DNA damage, raising concerns about its potential carcinogenic effects .

2. Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the impact of AY99 on various cell lines. A notable study utilized the MTT assay to evaluate cell viability after exposure to different concentrations of AY99. The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic effects at higher concentrations. Histological evaluations confirmed that AY99 did not cause substantial damage to treated tissues at lower concentrations .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

The mechanism by which AY99 exerts its biological effects involves oxidative stress pathways. Studies have shown that AY99 can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis . The activation of stress response pathways may contribute to the observed cytotoxicity.

Case Study 1: Effects on Aquatic Organisms

A case study investigated the impact of AY99 on aquatic life, particularly focusing on fish species exposed to contaminated water. The study found that prolonged exposure resulted in behavioral changes and increased mortality rates among fish populations. Histopathological analyses revealed damage to gill tissues, indicating respiratory distress caused by the dye .

Case Study 2: Human Health Implications

In a clinical context, a case study examined individuals exposed to AY99 through occupational hazards in textile manufacturing. Workers reported symptoms including skin irritation and respiratory issues. Blood tests indicated elevated levels of oxidative stress markers, correlating with exposure duration .

Propiedades

Número CAS |

10343-58-5 |

|---|---|

Fórmula molecular |

C16H13CrN4NaO8S |

Peso molecular |

496.3 g/mol |

Nombre IUPAC |

sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |

InChI |

InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |

Clave InChI |

BFWYEBUNFYVNAT-UHFFFAOYSA-M |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

SMILES canónico |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. 13900; EINECS 233-748-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.